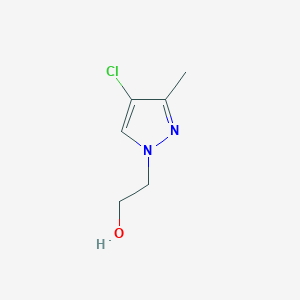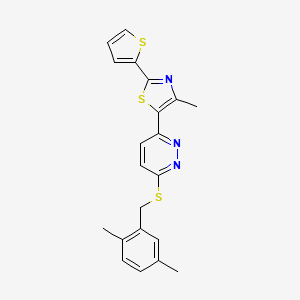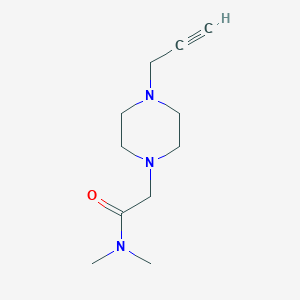
N-Phenyl-1-prop-2-enoyl-N-prop-2-enylpiperidine-4-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-Phenyl-1-prop-2-enoyl-N-prop-2-enylpiperidine-4-carboxamide, also known as PAC-1, is a small molecule that has been shown to induce apoptosis in cancer cells. The compound was first synthesized in 2005 and has since been the subject of numerous scientific studies. In
作用機序
The mechanism of action of N-Phenyl-1-prop-2-enoyl-N-prop-2-enylpiperidine-4-carboxamide is not fully understood, but it is thought to involve the inhibition of procaspase-3, an inactive precursor to the caspase-3 enzyme that is involved in apoptosis. N-Phenyl-1-prop-2-enoyl-N-prop-2-enylpiperidine-4-carboxamide binds to procaspase-3 and induces a conformational change that activates the enzyme and initiates the apoptotic process.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-Phenyl-1-prop-2-enoyl-N-prop-2-enylpiperidine-4-carboxamide include the induction of apoptosis in cancer cells, sensitization of cancer cells to chemotherapy and radiation therapy, and anti-inflammatory effects. N-Phenyl-1-prop-2-enoyl-N-prop-2-enylpiperidine-4-carboxamide has also been shown to have minimal toxicity in normal cells.
実験室実験の利点と制限
One advantage of using N-Phenyl-1-prop-2-enoyl-N-prop-2-enylpiperidine-4-carboxamide in lab experiments is its specificity for cancer cells, which reduces the risk of toxicity in normal cells. However, N-Phenyl-1-prop-2-enoyl-N-prop-2-enylpiperidine-4-carboxamide has limited solubility in aqueous solutions, which can make it difficult to work with in some experiments. In addition, the mechanism of action of N-Phenyl-1-prop-2-enoyl-N-prop-2-enylpiperidine-4-carboxamide is not fully understood, which can make it challenging to design experiments to investigate its effects.
将来の方向性
There are several potential future directions for research on N-Phenyl-1-prop-2-enoyl-N-prop-2-enylpiperidine-4-carboxamide. One area of interest is the development of more efficient synthesis methods to increase the yield of the compound. Another area of interest is the investigation of the mechanism of action of N-Phenyl-1-prop-2-enoyl-N-prop-2-enylpiperidine-4-carboxamide, which could lead to the development of more effective cancer therapies. Additionally, the anti-inflammatory effects of N-Phenyl-1-prop-2-enoyl-N-prop-2-enylpiperidine-4-carboxamide could be further explored for potential applications in the treatment of inflammatory diseases.
合成法
The synthesis of N-Phenyl-1-prop-2-enoyl-N-prop-2-enylpiperidine-4-carboxamide involves a multi-step process that begins with the reaction of piperidine-4-carboxylic acid and N-phenylmaleimide. This reaction produces N-phenyl-1-prop-2-enoylpiperidine-4-carboxamide, which is then reacted with propargyl bromide to produce N-phenyl-1-prop-2-enoyl-N-prop-2-enylpiperidine-4-carboxamide (N-Phenyl-1-prop-2-enoyl-N-prop-2-enylpiperidine-4-carboxamide). The overall yield of the synthesis is approximately 30%.
科学的研究の応用
N-Phenyl-1-prop-2-enoyl-N-prop-2-enylpiperidine-4-carboxamide has been shown to induce apoptosis in cancer cells, particularly in glioblastoma cells. The compound has also been shown to sensitize cancer cells to chemotherapy and radiation therapy. In addition, N-Phenyl-1-prop-2-enoyl-N-prop-2-enylpiperidine-4-carboxamide has been shown to have anti-inflammatory effects and may have potential applications in the treatment of inflammatory diseases.
特性
IUPAC Name |
N-phenyl-1-prop-2-enoyl-N-prop-2-enylpiperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O2/c1-3-12-20(16-8-6-5-7-9-16)18(22)15-10-13-19(14-11-15)17(21)4-2/h3-9,15H,1-2,10-14H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCZJBZAZXKKABF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN(C1=CC=CC=C1)C(=O)C2CCN(CC2)C(=O)C=C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-Phenyl-1-prop-2-enoyl-N-prop-2-enylpiperidine-4-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-(2,5-Dimethylphenyl)-4,7,8-trimethyl-2-(2-piperidin-1-ylethyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2515096.png)



![N-(2-(1H-pyrazol-1-yl)ethyl)-2,5-dimethyl-N-(4-(trifluoromethyl)benzo[d]thiazol-2-yl)furan-3-carboxamide](/img/structure/B2515102.png)

![Methyl 2-[5,7-dimethyl-2-(4-nitrobenzoyl)imino-1,3-benzothiazol-3-yl]acetate](/img/structure/B2515107.png)

![N-(3-chlorophenyl)[4-hydroxy-6-methyl-2-oxo-1-(oxolan-2-ylmethyl)(3-hydropyrid yl)]carboxamide](/img/structure/B2515109.png)

![N-[2-(2-chlorophenyl)-2-(dimethylamino)ethyl]-1-(4-fluorophenyl)methanesulfonamide](/img/structure/B2515113.png)

![2-[4-(Benzyloxy)phenyl]-2-methoxyacetonitrile](/img/structure/B2515115.png)
![4-[(2-Chlorophenyl)-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)methyl]-1,5-dimethyl-2-phenylpyrazol-3-one](/img/structure/B2515117.png)